![molecular formula C16H13N5O6 B4289495 N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trinitroaniline](/img/structure/B4289495.png)
N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trinitroaniline
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trinitroaniline, commonly known as Trinitrophenethylamine or TNE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TNE is a member of the family of nitroaromatic compounds, which are known for their explosive properties. However, TNE is unique in that it exhibits a range of biochemical and physiological effects that have attracted researchers to explore its potential applications.
Mechanism of Action
The mechanism of action of TNE is not fully understood, but it is believed to involve the activation of certain signaling pathways in cells. TNE has been shown to activate the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes such as cell growth and differentiation. TNE has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
TNE has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TNE can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. TNE has also been shown to exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. In addition, TNE has been shown to inhibit the growth of certain bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One advantage of using TNE in lab experiments is its ability to selectively target certain signaling pathways, making it a potential candidate for drug development. However, TNE is also known to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. In addition, TNE is a relatively unstable compound and can decompose over time, requiring careful handling and storage.
Future Directions
There are several future directions for the study of TNE. One direction is the development of TNE-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the exploration of TNE's potential as a herbicide for agricultural applications. Additionally, further studies are needed to fully understand the mechanism of action of TNE and its potential applications in materials science.
Scientific Research Applications
TNE has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, TNE has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. In agriculture, TNE has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds. In materials science, TNE has been explored for its potential use in the development of high-performance explosives and propellants.
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trinitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O6/c22-19(23)11-7-14(20(24)25)16(15(8-11)21(26)27)17-6-5-10-9-18-13-4-2-1-3-12(10)13/h1-4,7-9,17-18H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJUHHGUMHIUBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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